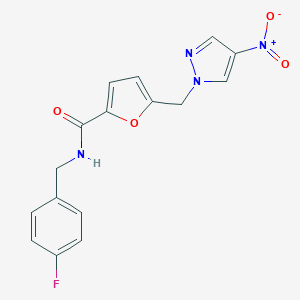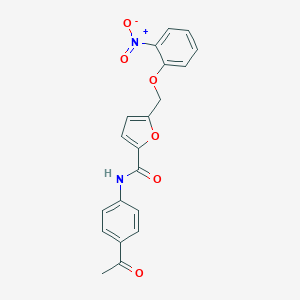
N-(2-tert-butylphenyl)-4-chloro-1-ethyl-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-tert-butylphenyl)-4-chloro-1-ethyl-1H-pyrazole-5-carboxamide, also known as BAY 11-7082, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2000 by Bayer AG and has since been used in various studies to investigate its mechanism of action and potential therapeutic applications.
Wirkmechanismus
N-(2-tert-butylphenyl)-4-chloro-1-ethyl-1H-pyrazole-5-carboxamide 11-7082 inhibits the activity of NF-kB by covalently modifying the cysteine residue of the p65 subunit, which is required for its transcriptional activity. This modification prevents the translocation of NF-kB to the nucleus, thereby blocking the expression of its target genes.
Biochemical and Physiological Effects:
N-(2-tert-butylphenyl)-4-chloro-1-ethyl-1H-pyrazole-5-carboxamide 11-7082 has been shown to exert various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation. It has also been shown to modulate the expression of various genes involved in these processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(2-tert-butylphenyl)-4-chloro-1-ethyl-1H-pyrazole-5-carboxamide 11-7082 is its specificity for NF-kB inhibition, which allows for the investigation of the role of NF-kB in various biological processes. However, its covalent modification of the p65 subunit can also lead to off-target effects and potential toxicity. Additionally, its limited solubility and stability can pose challenges for its use in in vivo studies.
Zukünftige Richtungen
There are several potential future directions for the use of N-(2-tert-butylphenyl)-4-chloro-1-ethyl-1H-pyrazole-5-carboxamide 11-7082 in scientific research. One area of interest is its potential therapeutic applications in cancer and inflammatory diseases. Additionally, further studies are needed to investigate its mechanism of action and potential off-target effects. The development of more stable and soluble analogs of N-(2-tert-butylphenyl)-4-chloro-1-ethyl-1H-pyrazole-5-carboxamide 11-7082 may also improve its utility in in vivo studies.
Synthesemethoden
The synthesis of N-(2-tert-butylphenyl)-4-chloro-1-ethyl-1H-pyrazole-5-carboxamide 11-7082 involves several steps, starting with the reaction of 2-tert-butylphenyl hydrazine with ethyl 4-chloroacetoacetate to form the pyrazolone intermediate. This intermediate is then reacted with 1,1'-carbonyldiimidazole to form the corresponding imidazolide, which is subsequently reacted with 5-amino-1H-pyrazole-4-carboxamide to yield N-(2-tert-butylphenyl)-4-chloro-1-ethyl-1H-pyrazole-5-carboxamide 11-7082.
Wissenschaftliche Forschungsanwendungen
N-(2-tert-butylphenyl)-4-chloro-1-ethyl-1H-pyrazole-5-carboxamide 11-7082 has been extensively used in scientific research, particularly in the fields of cancer, inflammation, and neurodegenerative diseases. It has been shown to inhibit the activity of NF-kB, a transcription factor that plays a critical role in the regulation of immune response, inflammation, and cell survival. By blocking NF-kB activity, N-(2-tert-butylphenyl)-4-chloro-1-ethyl-1H-pyrazole-5-carboxamide 11-7082 has been shown to exert anti-inflammatory and anti-tumor effects in various cell and animal models.
Eigenschaften
Produktname |
N-(2-tert-butylphenyl)-4-chloro-1-ethyl-1H-pyrazole-5-carboxamide |
|---|---|
Molekularformel |
C16H20ClN3O |
Molekulargewicht |
305.8 g/mol |
IUPAC-Name |
N-(2-tert-butylphenyl)-4-chloro-2-ethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C16H20ClN3O/c1-5-20-14(12(17)10-18-20)15(21)19-13-9-7-6-8-11(13)16(2,3)4/h6-10H,5H2,1-4H3,(H,19,21) |
InChI-Schlüssel |
SIDIEBRLCSPUQE-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C=N1)Cl)C(=O)NC2=CC=CC=C2C(C)(C)C |
Kanonische SMILES |
CCN1C(=C(C=N1)Cl)C(=O)NC2=CC=CC=C2C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-methoxybenzamide](/img/structure/B213585.png)


![N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide](/img/structure/B213590.png)


![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[2-(methylsulfanyl)phenyl]furan-2-carboxamide](/img/structure/B213597.png)
![Methyl 5-methyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B213598.png)
![4-bromo-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B213600.png)

![N-(2-fluoro-5-methylphenyl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B213602.png)

